molecular formula C7H13NO2 B8392203 N,N-dimethyl-3-oxopentaneamide

N,N-dimethyl-3-oxopentaneamide

Cat. No.: B8392203
M. Wt: 143.18 g/mol
InChI Key: ASSYHWUVYSFJHR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N,N-dimethyl-3-oxopentanamide

InChI

InChI=1S/C7H13NO2/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3

InChI Key

ASSYHWUVYSFJHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-Dimethyl-3-oxopentanamide
  • Synonyms: USAF Q-7, Pentanamide, N,N-dimethyl-4-oxo
  • CAS : 13458-51-0
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol

Structural Features: This compound consists of a pentanamide backbone with a ketone group at the 3-position and dimethyl substituents on the amide nitrogen.

Comparison with Structurally Similar Compounds

N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

Chemical Identity :

  • IUPAC Name : N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
  • Synonyms: EINECS 263-979-5
  • CAS : 63163-96-2
  • Molecular Formula : C₁₃H₁₅ClN₂O₄
  • Molecular Weight : 298.72 g/mol

Key Differences :

Property N,N-Dimethyl-3-oxopentanamide N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
Molecular Weight 143.18 g/mol 298.72 g/mol
Functional Groups Amide, ketone Amide, ketone, chloro, nitro, aromatic ring
Substituents Dimethyl (amide N) 2-Chloro-5-nitrophenyl, 4,4-dimethyl (backbone)
Polarity Moderate (amide + ketone) High (electron-withdrawing nitro and chloro groups)
Potential Applications Organic synthesis, solvents Agrochemicals, pharmaceuticals (herbicide/drug intermediates)

Structural Implications :

  • The aromatic nitro and chloro groups in the latter compound enhance electrophilicity, making it more reactive in substitution or coupling reactions.
  • The bulky aromatic substituent reduces solubility in polar solvents compared to the simpler N,N-dimethyl-3-oxopentanamide.

General Comparison with Other 3-Oxoamides

N,N-Diethyl-3-oxopentanamide :

  • Larger alkyl groups on the amide nitrogen increase hydrophobicity and reduce hydrogen-bonding capacity.
  • Higher molecular weight (171.23 g/mol) may lower volatility compared to the dimethyl variant.

3-Oxohexanamide (unsubstituted) :

  • Lacking dimethyl groups, the primary amide would exhibit stronger hydrogen bonding, increasing water solubility but reducing stability under acidic/basic conditions.

N,N-Dimethyl-3-oxopentanamide

  • Synthetic Utility: Used as a ketone-containing building block in Michael additions or enolate chemistry.
  • Military Research : The alias "USAF Q-7" suggests historical investigation for specialized applications (e.g., fuel additives or chemical intermediates) .

N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

  • Agrochemical Relevance : Nitro and chloro substituents are common in herbicides (e.g., analogous to chloramben). Its size and reactivity suggest use as a precursor in pesticide synthesis .

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